molecular formula C7H8N4 B13623424 1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine

1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine

Cat. No.: B13623424
M. Wt: 148.17 g/mol
InChI Key: PVIBODFCHSCKGX-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical properties and biological activities to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine typically involves the reaction of pyrazole derivatives with pyridine derivatives. One common method includes the treatment of diphenylhydrazone and pyridine with iodine, which was first reported by Ortoleva in 1908 . Another widely used strategy involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or carbon atoms within the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to various alkylated or arylated derivatives .

Scientific Research Applications

1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine can be compared with other similar compounds, such as:

    1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms.

    1H-Pyrazolo[3,4-c]pyridines: Another class of pyrazolopyridines with a different ring fusion pattern.

    1H-Pyrazolo[4,3-c]pyridines: Similar to the above but with variations in the substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

1-methylpyrazolo[4,3-b]pyridin-6-amine

InChI

InChI=1S/C7H8N4/c1-11-7-2-5(8)3-9-6(7)4-10-11/h2-4H,8H2,1H3

InChI Key

PVIBODFCHSCKGX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)N=CC(=C2)N

Origin of Product

United States

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